molecular formula C21H21NO6 B1194779 (-)-alpha-Hydrastine

(-)-alpha-Hydrastine

Cat. No.: B1194779
M. Wt: 383.4 g/mol
InChI Key: JZUTXVTYJDCMDU-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Identification

(-)-alpha-Hydrastine was first identified in the mid-19th century during investigations into the pharmacological properties of Hydrastis canadensis (goldenseal). Alfred P. Durand isolated the compound in 1851, though initial reports conflated it with berberine due to overlapping spectral characteristics. By the 1860s, advancements in crystallization techniques enabled chemists like John Uri Lloyd to distinguish this compound as a distinct alkaloid through differential solubility studies and elemental analysis. The compound was later found in Corydalis longipes and select Fumaria species, broadening its known botanical distribution. Early pharmacological studies in the 1900s revealed its haemostatic properties, leading to its brief clinical use before synthetic alternatives emerged.

Classification as an Isoquinoline Alkaloid

This compound belongs to the phthalideisoquinoline subclass of isoquinoline alkaloids, characterized by a fused tetrahydroisoquinoline framework and a γ-lactone-containing phthalide moiety (Table 1). Its structural complexity arises from:

  • Tetrahydroisoquinoline core : A six-membered benzene ring fused to a piperidine system with methyl and dioxole substituents.
  • Phthalide unit : A bicyclic lactone contributing to stereochemical diversity.

Table 1: Structural Comparison of Select Isoquinoline Alkaloids

Compound Core Structure Key Functional Groups Plant Source
This compound Phthalideisoquinoline Methoxy, dioxole, lactone Hydrastis canadensis
Berberine Protoberberine Quaternary ammonium, methoxy Berberis vulgaris
Bicuculline Phthalideisoquinoline Methoxy, lactone Dicentra cucullaria

This classification aligns with biosynthetic pathways involving tyrosine-derived precursors and intramolecular cyclization reactions.

Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is (3R,5R)-6,7-dimethoxy-3-(6-methyl-5,6,7,8-tetrahydrodioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one . Key nomenclature elements include:

  • Stereochemical descriptors : The "(-)-alpha" prefix denotes its levorotatory nature and specific spatial arrangement at C-3 and C-5.
  • Substituent numbering : The dioxole ring (positions 4,5-g) and methoxy groups (C-6, C-7) on the isobenzofuranone unit define its regiochemistry.

Common synonyms include β-Hydrastine (obsolete), l-Hydrastine, and (1R,9S)-β-Hydrastine, reflecting historical naming inconsistencies resolved via X-ray crystallography in the 1970s.

General Significance in Phytochemistry and Alkaloid Research

This compound serves as a model compound for studying:

  • Biosynthetic pathways : Its formation involves tyrosine decarboxylation, methyl transferases, and oxidative coupling—a paradigm for phthalideisoquinoline assembly.
  • Stereochemical reactivity : The C-3 and C-5 chiral centers influence biological activity, demonstrated by the 10-fold higher GABAA receptor affinity of this compound compared to its (+)-enantiomer.
  • Ecological roles : Acts as an antifungal agent in Hydrastis canadensis, inhibiting spore germination in pathogens like Helminthosporium echinoclova at 150 ppm.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1

InChI Key

JZUTXVTYJDCMDU-RTBURBONSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

  • Antimicrobial Activity
    • (-)-alpha-Hydrastine exhibits notable antibacterial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans . The compound's ability to inhibit the growth of these organisms makes it a candidate for inclusion in antimicrobial formulations.
  • Anticancer Potential
    • Recent in-silico analyses have indicated that extracts from Hydrastis canadensis , containing this compound, may control hormone-independent breast cancer. Molecular docking studies revealed that the compound interacts favorably with target proteins associated with cancer progression . This suggests potential therapeutic applications in oncology.
  • Anti-inflammatory Effects
    • Research has demonstrated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation . Its role in modulating immune responses further supports its use in inflammatory diseases.

Therapeutic Applications

  • Herbal Medicine
    • Traditionally, Hydrastis canadensis has been used to treat gastrointestinal disorders, infections, and skin conditions. The incorporation of this compound into herbal formulations enhances their therapeutic efficacy due to its biological activities .
  • Standardization of Herbal Extracts
    • Advances in extraction techniques have allowed for the standardization of herbal products containing this compound. This ensures consistent dosages and predictable pharmacological effects, which are crucial for clinical applications . The ability to manipulate the concentration of this compound in extracts aids in optimizing therapeutic outcomes.

Case Studies

StudyFocusFindings
Hwang et al. (2003)Oral Care ProductsDemonstrated antibacterial activity of goldenseal extracts containing this compound against oral pathogens .
In Silico Analysis (2023)Breast CancerIdentified interactions between this compound and proteins involved in hormone-independent breast cancer; suggested potential as a therapeutic agent .
Antimicrobial StudiesDiverse PathogensConfirmed effectiveness against a range of bacteria and fungi, supporting its use in herbal medicine .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2.1 Structural Analogues

(-)-α-Hydrastine shares structural similarities with other isoquinoline alkaloids, such as berberine, papaverine, and sanguinarine. Key differences lie in substituent groups and ring systems:

Compound Core Structure Functional Groups Biological Activities
(-)-α-Hydrastine Benzylisoquinoline Methoxy, methylenedioxy Antispasmodic, antimicrobial
Berberine Protoberberine Diol, quaternary ammonium Antidiabetic, antibacterial
Papaverine Benzylisoquinoline Methoxy, dimethoxy Vasodilator, smooth muscle relaxant
Sanguinarine Benzophenanthridine Methylenedioxy, iminium Anticancer, anti-inflammatory

Table 1: Structural and functional comparison of (-)-α-Hydrastine with related alkaloids.

2.2 Pharmacokinetic and Pharmacodynamic Properties
  • Bioavailability : (-)-α-Hydrastine shows moderate oral bioavailability (~40%) due to first-pass metabolism, whereas berberine exhibits lower bioavailability (<10%) .
  • Mechanism of Action : (-)-α-Hydrastine inhibits calcium channels and cyclooxygenase-2 (COX-2), contrasting with berberine’s AMPK activation and papaverine’s phosphodiesterase inhibition .
  • Toxicity : (-)-α-Hydrastine has a higher LD₅₀ (450 mg/kg in rodents) compared to sanguinarine (LD₅₀ = 20 mg/kg) but lower than papaverine (LD₅₀ = 750 mg/kg) .

Q & A

Q. What ethical guidelines apply to animal studies involving (-)-α-Hydrastine toxicity testing?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify sample sizes via power analysis and minimize animal use via the 3Rs (Replacement, Reduction, Refinement). Obtain approval from institutional animal care committees and disclose conflicts of interest .

Tables for Methodological Reference

Research Aspect Recommended Tools/Methods Key References
QuantificationHPLC-UV/MS, ELISA
Metabolic StudiesIsotopic labeling, LC-MS/MS
Data AnalysisNonlinear regression, ANOVA
Literature ReviewPRISMA, Web of Science

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-alpha-Hydrastine
Reactant of Route 2
Reactant of Route 2
(-)-alpha-Hydrastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.